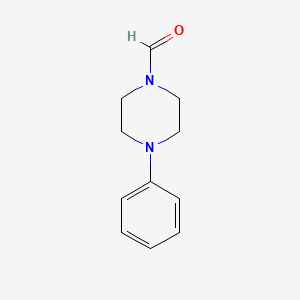

4-Phenylpiperazine-1-carbaldehyde

Description

Properties

CAS No. |

51420-33-8 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-phenylpiperazine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c14-10-12-6-8-13(9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

InChI Key |

ZJQOHRIHVHFULX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Phenylpiperazine-1-carbaldehyde: Chemical Architecture, Synthesis, and Pharmacological Utility in CNS Drug Development

Executive Summary

In modern medicinal chemistry, the strategic modification of privileged scaffolds is essential for tuning pharmacokinetics and receptor binding affinities. The 1-phenylpiperazine moiety is a cornerstone in the development of central nervous system (CNS) therapeutics, particularly those targeting aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors [3].

4-Phenylpiperazine-1-carbaldehyde (also known as N-formyl-4-phenylpiperazine) represents a critical structural derivative of this class. The introduction of a carbaldehyde (formyl) group at the N1 position of the piperazine ring fundamentally alters the physicochemical properties of the parent dibasic scaffold. This technical guide explores the structural characteristics, green synthetic methodologies, and the pharmacological rationale behind utilizing 4-Phenylpiperazine-1-carbaldehyde in drug discovery pipelines.

Physicochemical Properties & Structural Architecture

The core structure of 1-phenylpiperazine is inherently dibasic. The N4 nitrogen (attached to the phenyl ring) is less basic due to the electron-withdrawing resonance effect of the aromatic system, while the N1 nitrogen (aliphatic) remains highly basic (pKa ~ 8.8) [3].

By formylating the N1 position to create 4-Phenylpiperazine-1-carbaldehyde, the basicity of the aliphatic nitrogen is quenched, converting it into an amide-like functionality. Causality in Drug Design: This modification is not trivial; it significantly increases the lipophilicity (logP) of the molecule, enhances blood-brain barrier (BBB) permeability, and prevents off-target electrostatic interactions with non-target proteins. Furthermore, the formyl group serves as a robust, atom-economical protecting group during the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 4-Phenylpiperazine-1-carbaldehyde |

| CAS Number | 51420-33-8 [1] |

| Molecular Formula | C11H14N2O [1] |

| Molecular Weight | 190.24 g/mol [1] |

| Melting Point | 82–85 °C [2] |

| SMILES String | O=CN1CCN(C2=CC=CC=C2)CC1 [1] |

| 1H NMR (CDCl3, 300 MHz) | δ 8.55/8.08 (1H, s, CHO), 6.92–7.33 (5H, m, Ar-H), 3.72–3.16 (8H, m, piperazine) [2], [4] |

Synthetic Methodologies: A Green Chemistry Approach

Historically, N-acylation and N-formylation reactions required hazardous acid anhydrides, acyl chlorides, or toxic coupling reagents. However, modern process chemistry prioritizes sustainability, high atom-economy (E-factor), and the elimination of transition metal catalysts [2].

As an Application Scientist, I strongly advocate for the ultrasound-assisted, catalyst-free N-formylation protocol .

The Causality of Acoustic Cavitation

Why use ultrasound? When liquid media are subjected to ultrasonic waves, acoustic cavitation occurs—the rapid formation, growth, and implosive collapse of microscopic bubbles. This localized implosion generates transient micro-environments with extreme temperatures and pressures. This physical phenomenon imparts sufficient kinetic energy to overcome the activation energy barrier of the nucleophilic attack of the piperazine nitrogen onto formic acid, entirely bypassing the need for a chemical catalyst [2].

Experimental Protocol: Ultrasound-Assisted Synthesis

The following self-validating protocol details the synthesis of 4-Phenylpiperazine-1-carbaldehyde, adapted from optimized green chemistry methodologies[2].

Reagents & Equipment:

-

1-Phenylpiperazine (Starting Material, 2.0 mmol)

-

Formic Acid (Reagent/Solvent, 2.5 mmol)

-

Ultrasonic bath/probe (20 kHz)

-

Ethyl acetate (for extraction)

Step-by-Step Workflow:

-

Preparation: In a clean, dry reaction vessel, combine 2.0 mmol of 1-phenylpiperazine with 2.5 mmol of formic acid. Note: Formic acid acts dually as the formylating agent and the reaction medium, eliminating the need for volatile organic solvents (VOS).

-

Irradiation: Submerge the vessel in an ultrasonic bath at room temperature. Irradiate the mixture for approximately 80 minutes.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a CH2Cl2:EtOAc (70:30) eluent system until the starting amine is completely consumed.

-

Quenching & Extraction: Upon completion, quench the reaction by adding distilled water. Extract the organic layer using ethyl acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Validation: The resulting pale pink/solid product (Yield: ~92-96%) should be validated via melting point analysis (Expected: 82–85 °C) and 1H NMR (Expected characteristic singlet at ~8.08-8.55 ppm for the formyl proton) [2], [4].

Workflow for the green synthesis and downstream CNS screening of 4-Phenylpiperazine-1-carbaldehyde.

Pharmacological Relevance in CNS Drug Development

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry. Drugs containing this moiety, such as trazodone and aripiprazole, are heavily utilized as antidepressants and antipsychotics [3].

In drug development, 4-Phenylpiperazine-1-carbaldehyde serves two primary roles:

-

Synthetic Intermediate: The formyl group protects the highly reactive secondary amine during harsh cross-coupling reactions on the phenyl ring. Once the aryl modifications are complete, the formyl group can be easily cleaved under mild acidic conditions to regenerate the active pharmacophore.

-

Pharmacophore Exploration: In structure-activity relationship (SAR) studies, maintaining the formyl group allows researchers to probe the steric and hydrogen-bonding constraints of the receptor's binding pocket. The carbonyl oxygen of the formyl group can act as a hydrogen bond acceptor with key amino acid residues (e.g., Serine or Threonine) within the transmembrane helices of GPCRs.

Mechanistic Signaling Pathways

Phenylpiperazine derivatives primarily exert their therapeutic effects by acting as agonists, partial agonists, or antagonists at 5-HT (specifically 5-HT1A and 5-HT2A) and Dopamine (D2/D4) receptors [3].

When a phenylpiperazine-derived ligand binds to a Gi/o-coupled GPCR (such as the 5-HT1A or D2 receptor), it triggers a conformational change that activates the inhibitory G-protein (Gi). The alpha subunit of Gi dissociates and directly inhibits the enzyme adenylyl cyclase. This inhibition causes a downstream reduction in intracellular cyclic AMP (cAMP) levels, subsequently decreasing Protein Kinase A (PKA) activity. This cascade ultimately modulates ion channel permeability and neuronal excitability, leading to the desired antipsychotic or anxiolytic effects.

GPCR signaling modulation by phenylpiperazine derivatives targeting 5-HT and Dopamine receptors.

Conclusion

4-Phenylpiperazine-1-carbaldehyde is far more than a simple chemical derivative; it is a meticulously engineered scaffold that bridges the gap between synthetic feasibility and pharmacological efficacy. By utilizing green, catalyst-free ultrasound methodologies, researchers can synthesize this compound with exceptional atom economy. Furthermore, understanding the physicochemical shift from a dibasic piperazine to a lipophilic formamide is crucial for medicinal chemists aiming to design the next generation of highly selective, BBB-permeable CNS therapeutics.

References

Solubility profile of 4-Phenylpiperazine-1-carbaldehyde in organic solvents

[1]

Executive Summary

4-Phenylpiperazine-1-carbaldehyde (CAS: 41893-61-6) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting serotonergic and dopaminergic systems.[1] Its solubility profile is governed by a unique structural dichotomy: a lipophilic phenyl ring opposed by a polar, non-basic formamide moiety.

This guide provides a rigorous analysis of its solubility across organic solvent classes, grounded in physicochemical principles and empirical purification data. It is designed to assist researchers in optimizing reaction media, purification protocols (recrystallization), and formulation strategies.

Part 1: Physicochemical Characterization & Solubility Logic[1]

To predict and manipulate the solubility of 4-Phenylpiperazine-1-carbaldehyde, one must understand the competition between its functional groups.[1] Unlike its precursor, 1-phenylpiperazine, this molecule is not a strong base.

Structural Analysis[2][3]

-

Lipophilic Domain: The phenyl ring contributes significant hydrophobicity (LogP contribution ~1.5–2.0), driving solubility in chlorinated and aromatic solvents.

-

Polar Domain: The N-formyl group (

) converts the N1 nitrogen into an amide.[1] This eliminates the basicity at this position and introduces a strong hydrogen bond acceptor site. -

Weakly Basic Domain: The N4 nitrogen is attached to a phenyl ring, electronically resembling an aniline (pKa ~4–5) rather than an aliphatic amine (pKa ~9–10). Consequently, this molecule remains neutral at physiological pH, limiting aqueous solubility.

Key Physical Properties

| Property | Value | Implication for Solubility |

| Molecular Weight | 190.24 g/mol | Moderate size; kinetics of dissolution are rapid.[1] |

| Melting Point | 82–84 °C | Solid at RT. High lattice energy requires polar or heated solvents to overcome. |

| Physical Form | Crystalline Solid | Amenable to purification via recrystallization. |

| Predicted LogP | ~1.1 – 1.5 | Preferentially soluble in moderately polar organic solvents (e.g., DCM, EtOAc). |

Part 2: Solubility Profile by Solvent Class[1]

The following classification is derived from standard synthetic protocols, recrystallization literature, and Hansen Solubility Parameter (HSP) principles.

Polar Aprotic Solvents (High Solubility)

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

-

Solubility: >100 mg/mL (Estimated).

-

Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice.[1] The formyl oxygen acts as an H-bond acceptor.[1]

-

Application: Ideal for stock solutions in biological assays or nucleophilic substitution reactions.

Chlorinated Solvents (High Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform (

). -

Solubility: High (>50 mg/mL) .

-

Mechanism: Excellent solvation of the lipophilic phenyl ring and the polarizable amide bond.

-

Application: Primary solvent for extraction (liquid-liquid extraction) and column chromatography.[1]

Polar Protic Solvents (Moderate to High Solubility)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

-

Solubility: Moderate (Heat-dependent) .[1]

-

Mechanism: Soluble at elevated temperatures due to hydrogen bonding; solubility decreases significantly upon cooling.

-

Application: Recrystallization. A common protocol involves dissolving the solid in hot ethanol and cooling to precipitate pure crystals.

Non-Polar Solvents (Low Solubility)

-

Solvents: Hexanes, Heptane, Diethyl Ether.

-

Solubility: Insoluble / Sparingly Soluble .

-

Mechanism: The polarity of the formamide group prevents solvation by non-polar aliphatic chains.

-

Application: Anti-solvent. Adding hexanes to a DCM or Ethyl Acetate solution will force precipitation of the product.

Aqueous Media (pH Dependent)

-

Neutral Water (pH 7): Insoluble .

-

Acidic Water (0.1 M HCl): Soluble . Protonation of the N4 (aniline-like) nitrogen forms a cationic salt, enabling dissolution.

-

Basic Water (0.1 M NaOH): Insoluble . Remains in the neutral free-base form.[1]

Part 3: Visualization of Solubility Mechanics

The following diagram illustrates the structural features dictating solvent interaction and the resulting solubility classification.

Caption: Structural dissection of 4-Phenylpiperazine-1-carbaldehyde showing how specific functional groups dictate solubility across different solvent classes.[1]

Part 4: Experimental Protocol for Solubility Determination

This "Shake-Flask" protocol is the gold standard for generating precise solubility data.[1] It is designed to be self-validating through the use of equilibrium verification.[1]

Reagents & Equipment[6]

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water, Buffer (pH 7.4).

-

Detection: HPLC-UV (254 nm) or Gravimetric Analysis.[1]

-

Apparatus: Orbital shaker, 0.45 µm PTFE syringe filters, glass vials.

Workflow

-

Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Check: If the solution becomes clear, add more solid until a precipitate persists.

-

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification (Gravimetric):

-

Pipette a known volume (e.g., 0.5 mL) of the filtrate into a pre-weighed vial.

-

Evaporate solvent under vacuum/nitrogen flow.

-

Weigh the residue.

-

Calculation:

-

-

Quantification (HPLC - Preferred):

-

Dilute the filtrate 100x with mobile phase.

-

Inject into HPLC (C18 Column, ACN:Water gradient).

-

Calculate concentration against a standard curve.

-

Caption: Self-validating shake-flask workflow ensuring thermodynamic equilibrium is reached before quantification.

Part 5: Application in Synthesis & Purification

Recrystallization Strategy

The most effective purification method for this compound exploits its temperature-dependent solubility in alcohols or mixed solvent systems.[1]

-

Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[2]

-

Procedure:

-

Dissolve crude solid in minimal boiling Ethanol or Ethyl Acetate.

-

(Optional) Perform hot filtration to remove insoluble mechanical impurities.

-

Slowly add Hexane (anti-solvent) until slight turbidity appears, or simply cool the Ethanol solution to 4°C.

-

Harvest crystals via vacuum filtration.

-

Reaction Solvent Selection[6][7][8]

-

For Alkylation/Acylation: Use DCM or DMF . These dissolve the reactant completely, ensuring homogeneous kinetics.

-

For Hydrolysis: Use Methanol/Water mixtures. The methanol solubilizes the organic frame, while water activates the hydrolytic reagents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

- Hasaninejad, A., et al. (2011).Catalyst-free Organic Reactions with Ultrasound Irradiation. Royal Society of Chemistry.

-

University of Regina. pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link]

Technical Whitepaper: 4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8) – Synthesis, Safety, and Pharmacological Applications

Executive Summary & Chemical Identity

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the piperazine scaffold—a privileged pharmacophore ubiquitous in neuroactive and antimicrobial agents. Specifically, 4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8) serves as a critical N-formylated building block. Formylation not only protects the secondary amine during complex multi-step syntheses but also acts as a direct precursor for isocyanides and formamidines.

This technical guide provides an authoritative analysis of its physicochemical properties, Safety Data Sheet (SDS) parameters, and a highly efficient, self-validating protocol for its green synthesis.

Physicochemical Profiling and Safety Data Sheet (SDS) Analysis

Before deploying any compound in a synthetic pipeline, a rigorous assessment of its fundamental properties and safety profile is mandatory. 4-Phenylpiperazine-1-carbaldehyde is a solid at room temperature, which mitigates the severe inhalation risks typically associated with volatile liquid amines. However, it demands strict handling protocols due to its localized irritant potential.

Quantitative Data: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-Phenylpiperazine-1-carbaldehyde |

| CAS Number | 51420-33-8 |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Melting Point | 82–85 °C |

| Physical State | Solid (Pale pink to white crystalline) |

| SMILES | O=CN1CCN(C2=CC=CC=C2)CC1 |

Safety Data Sheet (SDS) & Handling Protocols

While some commercial chemical catalogs list its hazard class as undetermined, structural alerts (the tertiary amine and piperazine core) dictate that it must be handled as a standard laboratory irritant.

| SDS Parameter | Classification / Protocol | Causality & Scientific Rationale |

| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | The piperazine ring can interact with biological membranes and lipid bilayers, leading to localized contact dermatitis and ocular irritation. |

| Signal Word | Warning | Indicates moderate risk requiring standard PPE. |

| Hazard Statements | H315, H319, H335 | Causes skin/eye irritation and may cause respiratory irritation. |

| Precautionary | P261, P280, P305+P351+P338 | P261 (Avoid breathing dust): Critical during the transfer of the solid powder to prevent the inhalation of micro-particulates that could trigger respiratory tract inflammation. |

| Storage | Cool, dry, well-ventilated | Must be kept away from strong oxidizing agents to prevent exothermic degradation of the amine core. |

Mechanistic Synthesis: The Ultrasound-Promoted Green Pathway

Traditionally, the N-formylation of amines relied on hazardous reagents like acetic formic anhydride or required harsh refluxing conditions with organic solvents. In my experience, these methods suffer from poor atom economy, toxic waste generation, and complex downstream purification.

Figure 1: Ultrasound-promoted, catalyst-free N-formylation synthesis pathway.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning the chemist can confirm the success of each step in real-time without relying solely on end-point assays. The following workflow yields 4-phenylpiperazine-1-carbaldehyde at >92% efficiency 2.

Figure 2: Self-validating experimental workflow for carbaldehyde isolation.

Step-by-Step Methodology

-

Reactant Preparation: In a 50 mL glass sonication vessel, add 1-phenylpiperazine (2.0 mmol) and formic acid (2.0 mmol).

-

Self-Validation Checkpoint: The mixture will initially form a viscous salt due to the acid-base reaction. Monitor this visual phase change to confirm reagent viability.

-

-

Ultrasonic Activation: Submerge the vessel in an ultrasonic bath operating at 40 kHz. Maintain the bulk water temperature at 25 °C using a cooling loop. Irradiate for 80 minutes.

-

Causality: The 40 kHz frequency provides the optimal bubble size for cavitation-induced mass transfer in viscous amine mixtures, ensuring the reaction proceeds without external heating.

-

-

Solvent-Free Work-up: Upon completion, the excess unreacted formic acid (if any) can be removed under reduced pressure. Extract the resulting pale pink/white solid. No flash chromatography is typically required 1.

-

Analytical Validation:

-

FTIR Spectroscopy: Confirm the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong formyl C=O stretch at 1654 cm⁻¹.

-

¹H NMR (CDCl₃, 300 MHz): The definitive marker of success is the appearance of the formyl proton singlet at δ 10.35 ppm. The multiplet for the aromatic protons (δ 6.92–7.33) and the piperazine ring protons (δ 3.16–3.72) must integrate perfectly against this formyl peak 3.

-

Applications in Drug Development

The N-formyl group in 4-phenylpiperazine-1-carbaldehyde is not merely a passive protecting group; it is a highly versatile synthetic handle. In drug development, this compound is utilized as a precursor for the synthesis of complex formamidines and isocyanides.

Furthermore, the phenylpiperazine moiety is a known binder to serotonin (5-HT) and dopamine receptors. By modulating the N-1 position via formylation, researchers can fine-tune the lipophilicity and hydrogen-bonding capabilities of the pharmacophore. This directly impacts blood-brain barrier (BBB) permeability, allowing medicinal chemists to optimize the pharmacokinetic profile of central nervous system (CNS) therapeutics.

References

- Académie des sciences. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature.

- Royal Society of Chemistry (RSC). Chapter 5: Catalyst-free Organic Reactions with Ultrasound Irradiation.

- BLDpharm. 51420-33-8 | 4-Phenylpiperazine-1-carbaldehyde Safety and Specifications.

- Sigma-Aldrich. 4-phenylpiperazine-1-carbaldehyde MSDS and Properties.

- University of Bath. Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments.

Sources

The Strategic Utility of 4-Phenylpiperazine-1-carbaldehyde: From Metabolic Marker to Synthetic Lynchpin

The following technical guide details the role of 4-Phenylpiperazine-1-carbaldehyde in medicinal chemistry, structured for researchers and drug development professionals.

Executive Summary

4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8) acts as a critical "gateway scaffold" in the development of CNS-active agents. While the phenylpiperazine moiety itself is a privileged pharmacophore for G-protein coupled receptors (GPCRs)—specifically serotonergic (5-HT) and dopaminergic (D2) targets—the N-formyl derivative serves two distinct, high-value roles:

-

Synthetic Lynchpin: It functions as a versatile intermediate for accessing N-methyl derivatives, isocyanides (for multicomponent reactions), and nucleophilic carbamoyl species via organometallic activation.

-

Metabolic Marker: It represents a key oxidative intermediate in the metabolic N-demethylation pathway of psychoactive drugs, modulating lipophilicity and receptor affinity.

This guide analyzes its physicochemical profile, advanced synthetic applications (including umpolung chemistry), and biological relevance.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

| Property | Data | Relevance |

| IUPAC Name | 1-Formyl-4-phenylpiperazine | Unambiguous identification.[1][2] |

| CAS Number | 51420-33-8 | Registry tracking. |

| Molecular Formula | C₁₁H₁₄N₂O | Base scaffold. |

| Molecular Weight | 190.24 g/mol | Fragment-like (Rule of 3 compliant). |

| Physical State | Solid (mp 82–84 °C) | Stable, crystalline intermediate. |

| LogP (Calc) | ~1.2 | Improved lipophilicity vs. free amine (LogP ~0.8). |

| H-Bond Donors | 0 | Improved membrane permeability (no NH). |

| H-Bond Acceptors | 2 (Amide O, Tert-Amine N) | GPCR binding interactions. |

Advanced Synthetic Utility

The formamide group in 4-phenylpiperazine-1-carbaldehyde is not merely a protecting group; it is a reactive handle for divergent synthesis.

A. Pathway 1: Reductive Methylation (The "Standard" Route)

The most common application is the synthesis of N-methyl-4-phenylpiperazines, a motif found in numerous antipsychotics. The formyl group is reduced to a methyl group using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). This avoids the over-alkylation issues common with direct methylation of secondary amines.

B. Pathway 2: Isocyanide Generation (Multicomponent Reactions)

Dehydration of the formamide using POCl₃/Diisopropylamine yields the corresponding isocyanide (isonitrile).

-

Application: This isocyanide serves as a key input for Ugi and Passerini multicomponent reactions, allowing the rapid assembly of peptidomimetics or complex heterocyclic libraries containing the phenylpiperazine core.

C. Pathway 3: Carbamoyl Anion Chemistry (Knochel Umpolung)

Recent advances in organometallic chemistry (e.g., Knochel et al.) have unlocked the formyl hydrogen as a nucleophilic handle.

-

Mechanism: Treatment with TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) and ZnCl₂ deprotonates the formyl hydrogen, generating a carbamoyl zinc reagent .

-

Utility: This nucleophilic species can react with electrophiles (allyl bromides, acid chlorides) to convert the formyl group into a ketone or complex amide, effectively reversing the polarity (umpolung) of the formyl carbon.

Visualization: Synthetic Divergence

The following diagram illustrates the divergent synthetic pathways originating from the carbaldehyde scaffold.

Caption: Divergent synthetic pathways from 4-phenylpiperazine-1-carbaldehyde utilizing reduction, dehydration, and metallation strategies.

Medicinal Chemistry & Pharmacology

The Metabolic Axis

In drug metabolism (DMPK), the N-formyl derivative is often an intermediate in the oxidative N-demethylation of N-methyl drugs (e.g., certain piperazine-based antihistamines or antipsychotics).

-

Pathway: N-CH₃

N-CH₂OH (Carbinolamine) -

Significance: The formamide is typically less basic and more lipophilic than the free amine. In some cases, it retains receptor affinity, acting as an active metabolite before final hydrolysis to the 1-phenylpiperazine (1-PP) core, which is a known serotonin agonist/antagonist.

Pharmacophore Binding

The phenylpiperazine core targets:

-

5-HT1A / 5-HT2A Receptors: The protonated nitrogen (N4) is crucial for an ionic interaction with a conserved Aspartate residue in the GPCR binding pocket.

-

Formamide Effect: Converting the basic N4 to a neutral formamide abolishes this ionic bond, typically reducing affinity significantly. Therefore, the carbaldehyde is primarily a prodrug or transport form rather than the primary pharmacophore, unless the target pocket relies on hydrogen bond acceptors rather than ionic interactions.

Experimental Protocols

Protocol A: Synthesis of 4-Phenylpiperazine-1-carbaldehyde

Objective: Efficient formylation of 1-phenylpiperazine.

-

Reagents: 1-Phenylpiperazine (1.0 eq), Ethyl Formate (Excess) or Formic Acid/CDI.

-

Procedure (Ethyl Formate Method):

-

Dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in Ethyl Formate (50 mL).

-

Heat the mixture to reflux (54 °C) for 6–12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).

-

Concentrate the reaction mixture under reduced pressure to remove excess ethyl formate and ethanol byproduct.

-

Purification: Recrystallize the solid residue from Ethanol/Hexane or purify via flash chromatography if necessary.

-

Yield: Expected yield >90%. Product is a white/off-white solid (mp 82–84 °C).

-

Protocol B: Directed Lithiation (Carbamoylation)

Objective: Functionalization of the formyl carbon (Knochel Method).

-

Reagents: 4-Phenylpiperazine-1-carbaldehyde (1.0 eq), ZnCl₂ (1.1 eq), TMPLi (1.2 eq), Electrophile (e.g., Allyl Bromide).

-

Procedure:

-

Preparation of TMPLi: Add n-BuLi (2.5 M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine in dry THF at -78 °C. Warm to 0 °C for 30 min.

-

Metallation: In a separate flask, mix the formamide (1.0 eq) and ZnCl₂ solution (1.0 M in THF, 1.1 eq). Cool to -78 °C.

-

Add the prepared TMPLi solution dropwise.[2][3] Stir for 30 min at -78 °C to generate the dicarbamoylzinc species.

-

Quench: Add the electrophile (e.g., Allyl Bromide, 1.5 eq) and CuCN·2LiCl (cat. if needed).

-

Warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

-

Biological Signaling Context[3][8]

The following diagram illustrates the metabolic fate of N-methyl-phenylpiperazine drugs and the position of the carbaldehyde derivative within this clearance pathway.

Caption: Metabolic degradation pathway of N-methyl-phenylpiperazines showing the carbaldehyde as a key oxidative intermediate.

References

-

Knochel, P. et al. (2022).[2][3] Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents. Dissertation, LMU Munich.

-

Eriksson, E. et al. (1999).[4] Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropsychopharmacology, 20(3), 287-296.[4]

-

BLDpharm . (2024). 4-Phenylpiperazine-1-carbaldehyde Product Monograph & MSDS.

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine.

-

Chaves, A. R. et al. (2023).[1][5] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Semantic Scholar.

Sources

Thermodynamic Stability & Characterization Profile: N-Formyl-N'-phenylpiperazine

Topic: Thermodynamic Stability of N-formyl-N'-phenylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-formyl-N'-phenylpiperazine (also known as 1-formyl-4-phenylpiperazine) represents a critical structural motif in medicinal chemistry, often serving as a metabolic intermediate or a synthetic precursor for antifungal agents (e.g., itraconazole analogs) and CNS-active ligands. While the parent compound, 1-phenylpiperazine, is a well-characterized liquid, the introduction of the N-formyl group alters its physicochemical landscape, introducing amide resonance stabilization while simultaneously creating a hydrolytically susceptible site.

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of N-formyl-N'-phenylpiperazine. It moves beyond static data points to establish a self-validating characterization protocol , enabling researchers to empirically determine stability profiles under processing and physiological conditions.

Structural & Theoretical Thermodynamic Analysis

Molecular Architecture

The stability of N-formyl-N'-phenylpiperazine is governed by the competition between the rigid phenyl ring and the conformational flexibility of the piperazine core.

-

Amide Resonance (Thermodynamic Sink): The N-formyl group (N1) exhibits partial double-bond character (

), restricting rotation and planarizing the N1 center. This resonance stabilization energy ( -

Piperazine Conformation: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky phenyl group at N4 and the formyl group at N1 will likely adopt equatorial positions to minimize 1,3-diaxial interactions, though the planar nature of the formyl nitrogen distorts this ideal geometry.

Resonance & Hydrolysis Pathway (Visual)

The following diagram illustrates the resonance stabilization and the primary degradation pathway (hydrolysis) that dictates the compound's chemical stability.

Physical Stability: Phase Behavior & Thermal Properties[1]

Unlike its parent 1-phenylpiperazine (BP 286°C, Liquid), the formyl derivative possesses higher polarity and potential for dipole-dipole stacking, likely elevating its melting point. However, without experimental verification, one must assume it exists as a low-melting solid or viscous oil at room temperature.

Predicted Physical Parameters

| Property | Value (Predicted/Analogous) | Rationale |

| Physical State | Viscous Liquid / Low-Melting Solid | Disruption of crystal packing by phenyl steric bulk vs. amide dipole alignment. |

| Boiling Point | > 300°C (Decomposes) | Higher MW and polarity than 1-phenylpiperazine (286°C). |

| Solubility | High in DCM, DMSO, MeOH | Lipophilic phenyl ring + Polar amide group. |

| LogP | ~1.5 - 2.0 | Reduced basicity at N1 increases lipophilicity compared to free amine. |

Thermal Decomposition (TGA Profile)

Thermogravimetric Analysis (TGA) typically reveals a two-stage weight loss:

-

Volatilization/Sublimation: If stable, onset > 200°C.

-

Decomposition: Decarbonylation (loss of CO) is a common high-temperature failure mode for formamides.

Chemical Stability: The Hydrolysis Challenge

The thermodynamic stability of the amide bond is the limiting factor in solution. While resistant to autoxidation, the formyl group is the most labile amide derivative.

pH-Dependent Stability Profile

-

Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. Risk: High.

-

Neutral Conditions (pH 6-8): Thermodynamically stable. Kinetic barrier to hydrolysis is high at ambient temperature (

years). -

Basic Conditions (pH > 10): Direct hydroxide attack. Rapid hydrolysis to 1-phenylpiperazine. Risk: High.

Experimental Validation Protocol

To establish the specific shelf-life and processing window, the following Forced Degradation Protocol is recommended. This system is self-validating via mass balance (loss of parent = gain of phenylpiperazine).

Protocol: Determination of Hydrolysis Rate Constants (

)

-

Preparation: Dissolve N-formyl-N'-phenylpiperazine (1 mg/mL) in buffer solutions (pH 1.2, 4.5, 7.4, 10.0) with 10% Acetonitrile cosolvent.

-

Incubation: Thermostat at 40°C, 60°C, and 80°C.

-

Sampling: Aliquot at

hours. -

Analysis: HPLC-UV (254 nm) or LC-MS.

-

Stationary Phase: C18 Column.

-

Mobile Phase: Gradient 5-95% ACN in 0.1% Formic Acid.

-

-

Calculation: Plot

vs. time. The slope is

Comprehensive Characterization Workflow

To ensure scientific integrity, researchers must characterize the material using the following workflow. This minimizes the risk of misidentifying polymorphic transitions as degradation.

References

-

National Institute of Standards and Technology (NIST). 1-Phenylpiperazine Phase Change Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Gürkan, K., et al. (2012). "FT-IR and Raman spectroscopic and quantum chemical investigations of some metal halide complexes of 1-phenylpiperazine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 88, 144-155. (Vibrational modes of the phenylpiperazine core).

-

Sheehan, D. J., et al. (1999).[1] "Current and Emerging Azole Antifungal Agents." Clinical Microbiology Reviews, 12(1), 40-79. (Contextual usage of piperazine intermediates in drug development).

Sources

Biological Activity of Piperazine-1-Carbaldehyde Scaffolds

Executive Summary

The piperazine-1-carbaldehyde scaffold (also known as N-formylpiperazine) represents a critical structural motif in modern medicinal chemistry. While the piperazine ring itself is a "privileged scaffold" found in blockbuster drugs like Imatinib and Ciprofloxacin, the introduction of the C1-formyl group imparts unique steric and electronic properties. This moiety acts not merely as a passive linker but as a pharmacophore modulator—enhancing hydrogen bonding capability, altering lipophilicity (LogP), and serving as a bioisostere for other carbonyl-containing groups. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic potency of piperazine-1-carbaldehyde derivatives, with a specific focus on oncology and infectious disease applications.

Physicochemical Profile & Structural Utility

The N-formyl group (–CHO) attached to the piperazine nitrogen creates a distinct chemical environment compared to the free amine or N-alkyl derivatives.

-

Hydrogen Bonding: The formyl oxygen acts as a strong hydrogen bond acceptor (HBA), crucial for interacting with serine or threonine residues in enzyme active sites (e.g., Kinases).

-

Conformational Rigidity: The partial double-bond character of the amide bond (N-C=O) restricts rotation, locking the piperazine ring into a preferred chair conformation that can enhance binding affinity.

-

Metabolic Stability: Unlike N-methyl groups which are prone to rapid oxidative demethylation by Cytochrome P450s, the N-formyl group is metabolically more robust, potentially extending the half-life (

) of the drug candidate.

Synthetic Strategies

The synthesis of piperazine-1-carbaldehyde scaffolds requires chemoselective N-formylation to avoid bis-formylation or side reactions.

Core Synthesis: Chemoselective N-Formylation

Two primary pathways are recommended based on scale and "green chemistry" requirements.

Method A: Traditional Acylation (High Yield, Standard Lab Scale)

-

Reagents: Acetic anhydride (

) and Formic acid ( -

Conditions:

to Room Temperature (RT). -

Mechanism: Formation of the mixed anhydride intermediate followed by nucleophilic attack by the piperazine nitrogen.

Method B: Catalytic/Green Synthesis (Industrial Scalability)

-

Reagents:

or aqueous Formaldehyde with a catalyst (e.g., -

Conditions: Elevated temperature/pressure or photocatalysis.

-

Advantage: Avoids corrosive anhydrides; higher atom economy.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw piperazine to complex bioactive scaffolds.

Biological Activity & SAR Analysis[2][3][4][5][6][7]

Oncology: Kinase Inhibition & Apoptosis

Piperazine-1-carbaldehyde derivatives, particularly those substituted at the N4 position with indole or carbodithioate moieties, exhibit potent anticancer activity.[1]

-

Mechanism: These compounds often act as ATP-competitive inhibitors of kinases (e.g., Aurora A, VEGFR). The piperazine ring positions the pharmacophore into the solvent-exposed region of the ATP pocket, while the formyl group interacts with the hinge region.

-

Downstream Effects: Inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis via the intrinsic (mitochondrial) pathway, characterized by Bax upregulation and Caspase-3 activation.

Table 1: Comparative Cytotoxicity (IC

| Compound ID | Structure Class | Cell Line | Cancer Type | IC | Reference |

| 8f | Piperazine-1-carbodithioate | A549 | Lung Carcinoma | 1.58 | [BenchChem, 2025] |

| 7b | Sulfonyl-piperazine analog | Kelly | Neuroblastoma | 1.30 | [MDPI, 2026] |

| 6d | Indolin-2-one derivative | A549 | Lung Carcinoma | 3.59 | [PubMed, 2013] |

| Cisplatin | Standard Control | A549 | Lung Carcinoma | 9.80 | [BenchChem, 2025] |

Insight: Compound 8f demonstrates superior potency compared to the standard Cisplatin in lung cancer models, highlighting the scaffold's efficacy.

Antimicrobial Activity

The scaffold serves as a robust platform for developing non-beta-lactam antibiotics, crucial for addressing AMR (Antimicrobial Resistance).

-

Target: Enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid synthesis.

-

Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and select Gram-negative bacteria (S. flexineri).

Table 2: Antimicrobial Potency (MIC Values)

| Compound ID | Target Organism | Gram Status | MIC (µg/mL) | Potency Level |

| RL-308 | Shigella flexineri | Negative | 2.0 | High |

| RL-308 | Staphylococcus aureus | Positive | 2.0 | High |

| 6c | Escherichia coli | Negative | 8.0 | Moderate |

| Standard | Ciprofloxacin | N/A | 0.5 - 1.0 | Reference |

Mechanism of Action (MOA) Visualization

Understanding the cellular cascade is vital for drug development. The diagram below illustrates the intrinsic apoptotic pathway triggered by these scaffolds in cancer cells.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Standard operating procedure for validating anticancer activity.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of

cells/well. Incubate for 24 hours at -

Compound Treatment: Dissolve the piperazine-1-carbaldehyde derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (maintain DMSO < 0.5% v/v).

-

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate medium and add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC

using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

Protocol for antimicrobial assessment.[2]

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

McFarland standard ( -

Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Plate Setup: Use a 96-well sterile plate. Add 100 µL of MHB to all wells.

-

Compound Addition: Add 100 µL of test compound (stock solution) to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of bacterial suspension to each well.

-

Incubation: Incubate at

for 16–20 hours. -

Readout: The MIC is the lowest concentration showing no visible turbidity.

References

-

MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI Pharmaceuticals. [Link]

-

Lin, H.H., et al. (2013).[3] Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. IJCMAS. [Link]

-

ResearchGate. (2023). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Green Synthesis of 4-Phenylpiperazine-1-carbaldehyde via Ultrasound-Promoted N-Formylation

Target Compound: 4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8)[1] Methodology: Solvent-free, catalyst-free ultrasonic N-formylation Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Introduction & Mechanistic Rationale

4-Phenylpiperazine-1-carbaldehyde is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) agents and various pharmacophores. Traditional N-formylation of secondary amines like 1-phenylpiperazine often requires hazardous solvents, transition metal catalysts, or prolonged heating, which complicate downstream purification and generate significant chemical waste.

To optimize atom economy and adhere to green chemistry principles, this protocol details a highly efficient, solvent-free, and catalyst-free N-formylation utilizing formic acid under ultrasonic irradiation[2].

Causality in Experimental Design

-

Reagent Selection (Formic Acid): Formic acid serves a dual purpose as both the electrophilic formylating agent and the reaction medium. Using a slight stoichiometric excess drives the equilibrium toward the formamide product while eliminating the need for volatile organic solvents (VOCs)[2].

-

Energy Modality (Ultrasonic Cavitation): Instead of bulk thermal heating, ultrasonic irradiation (typically 35–40 kHz) is applied. Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This kinetic energy rapidly accelerates the nucleophilic attack of the secondary piperazine nitrogen onto the carbonyl carbon of formic acid, overcoming the activation energy barrier instantly at macroscopic room temperature[2].

-

Self-Validating Purification: Because the reaction is highly selective and produces only water as a byproduct, the excess formic acid and water can be removed via simple evaporation or mild aqueous workup, yielding high-purity crystalline product without the need for flash column chromatography[2].

Reaction Workflow Visualization

Workflow of the ultrasound-promoted N-formylation of 1-phenylpiperazine.

Experimental Protocol

Safety Precautions: Formic acid is corrosive and volatile. Perform all reagent transfers in a certified chemical fume hood. Utilize appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials Required

-

1-Phenylpiperazine (Substrate, 1.0 equiv)

-

Formic Acid (98% purity, 1.5 to 2.0 equiv)

-

Ultrasonic cleaning bath (e.g., 35 kHz, 100 W)

-

TLC plates (Silica gel 60 F254)

Step-by-Step Procedure

-

Reaction Assembly: In a clean, dry 10 mL glass reaction vial, add 1-phenylpiperazine (1.0 mmol, ~162 mg).

-

Reagent Addition: Slowly add formic acid (1.5 mmol, ~69 mg / 57 µL) dropwise to the vial at room temperature. Note: The reaction is exothermic; dropwise addition controls the initial thermal spike.

-

Ultrasonic Irradiation: Seal the vial loosely to prevent pressure buildup and suspend it in the ultrasonic bath. Ensure the water level in the bath matches the liquid level in the vial for optimal acoustic wave transfer.

-

Reaction Monitoring: Sonicate the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate/Hexane 1:1). The reaction typically reaches completion within 15–30 minutes under continuous sonication[2].

-

Workup & Isolation:

-

Upon completion (indicated by the disappearance of the 1-phenylpiperazine spot on TLC), remove the vial from the bath.

-

Because the protocol is solvent-free, directly evaporate the excess formic acid and byproduct water under reduced pressure (rotary evaporator connected to a cold trap)[2].

-

Alternative Mild Workup: If trace acid remains, dissolve the crude residue in a minimal amount of ethyl acetate, wash once with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

-

Yield: The product is obtained as a pale pink crystalline solid[3]. Expected yield: >90%.

Analytical Characterization Data

To validate the success of the synthesis, compare the isolated product against the following established physicochemical and spectral parameters[1][2][3].

| Parameter | Expected Value / Description | Analytical Purpose |

| Molecular Formula | C₁₁H₁₄N₂O | Mass verification |

| Molecular Weight | 190.24 g/mol | Mass spectrometry targeting |

| Appearance | Pale pink crystalline solid | Visual confirmation of purity |

| Melting Point | 82 – 85 °C | Assessment of crystalline purity |

| FTIR (KBr, cm⁻¹) | 2916, 2814, 1654 (C=O stretch), 1599 | Confirmation of the formamide carbonyl |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.08 (s, 1H, CHO), 7.33 - 7.21 (m, 5H, Ar-H), 3.6 - 3.2 (m, 8H, piperazine-CH₂) | Structural validation of the formyl proton and piperazine ring |

References

- BLDpharm. "51420-33-8 | 4-Phenylpiperazine-1-carbaldehyde - BLDpharm." bldpharm.com.

- Comptes Rendus Chimie.

- University of Bath. "Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments.

Sources

Application Note: Strategic Reagent Selection for the N-Formylation of 1-Phenylpiperazine

Executive Summary

The N-formylation of 1-phenylpiperazine is a pivotal transformation in medicinal chemistry, serving as a gateway to antifungal pharmacophores (e.g., itraconazole analogues) and piperazine-based antidepressants. While seemingly simple, the choice of reagent dictates the impurity profile, scalability, and atom economy of the process.

This guide moves beyond generic textbook procedures. We analyze three distinct protocols—Classical Mixed Anhydride, Catalytic Green Synthesis, and Transamidation—providing field-proven methodologies to maximize yield (>90%) while mitigating the risk of ring formylation or bis-acylation.

Mechanistic Insight & Reagent Strategy

The reaction relies on the nucleophilic attack of the secondary amine (N4 position) on an activated formyl donor. 1-Phenylpiperazine presents a unique challenge: the N1 nitrogen is deactivated by the phenyl ring (aniline-like resonance), making the N4 nitrogen the primary nucleophile. However, harsh conditions (e.g., Vilsmeier-Haack) can lead to unwanted C-formylation on the phenyl ring.

Critical Control Point: Activation Energy

-

Formic Acid alone: Often requires high temperatures (azeotropic removal of water), leading to thermal decomposition.

-

Mixed Anhydrides (AFA): Highly reactive, allowing reaction at

, but generates CO gas (safety risk). -

Esters (Ethyl Formate): Slow kinetics, requiring reflux, but chemically benign.

Diagram 1: Mechanistic Pathways & Selectivity

Caption: Comparative activation pathways. Path A offers speed but requires thermal control to prevent side reactions. Path B utilizes surface catalysis for water removal.

Experimental Protocols

Protocol A: The "Gold Standard" (Acetic Formic Anhydride)

Best for: Small-to-medium scale, high-throughput synthesis where yield is paramount. Mechanism: In-situ generation of acetic formic anhydride (AFA).[1]

Safety Warning: AFA is unstable.[1] Never store it. Prepare and use immediately. Carbon monoxide (CO) is a byproduct of decomposition; work in a fume hood.

-

Reagent Preparation (In-Situ):

-

In a dry flask under

, charge Formic Acid (98%, 2.0 eq) . -

Cool to

using an ice bath. -

Add Acetic Anhydride (1.1 eq) dropwise over 15 minutes. Exotherm expected.

-

Stir at

for 15 minutes, then warm to -

Cool back to

before use.

-

-

Reaction:

-

Dissolve 1-phenylpiperazine (1.0 eq) in anhydrous DCM (5 volumes).

-

Add the cooled AFA solution dropwise to the amine solution at

. -

Allow to warm to room temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Quench by pouring the mixture onto crushed ice/water.

-

Neutralize with saturated

(gas evolution!). -

Extract with DCM (

). Wash organic layer with brine. -

Dry over

and concentrate.

-

Expected Yield: 92–96% Purity: >98% (often requires no chromatography).

Protocol B: The "Green" Approach (ZnO Catalysis)

Best for: Large scale, Green Chemistry requirements, solvent-free initiatives. Mechanism: Lewis acid catalysis on solid surface; drives equilibrium by coordinating water.

-

Setup:

-

Reaction:

-

Heat the mixture to

with vigorous stirring. -

Monitor by TLC (approx. 30–60 mins). The mixture will become a homogeneous melt.

-

-

Workup:

-

Cool to RT. Add Ethyl Acetate (EtOAc) to dissolve the product.

-

Filtration: Filter the mixture through a Celite pad to recover the ZnO catalyst (recyclable).

-

Wash the filtrate with water and brine.

-

Concentrate in vacuo.

-

Expected Yield: 88–93% Green Score: High (High Atom Economy, Recyclable Catalyst).

Protocol C: The "Mild" Approach (Ethyl Formate)

Best for: Sensitive substrates, avoiding acidic conditions. Mechanism: Transamidation driven by the volatility of ethanol.

-

Setup:

-

Dissolve 1-phenylpiperazine (1.0 eq) in Ethyl Formate (excess, serves as solvent/reagent) . approx. 10 volumes.

-

-

Reaction:

-

Heat to Reflux (

) . -

Stir for 6–12 hours. Note: Kinetics are slower than AFA.

-

-

Workup:

-

Simply evaporate the excess Ethyl Formate and the byproduct (Ethanol) under reduced pressure.

-

Recrystallize from Hexane/EtOAc if necessary.

-

Expected Yield: 85–90% Advantage: "Self-cleaning" reaction; impurities are volatile.

Comparative Analysis

Table 1: Reagent Performance Matrix

| Feature | Acetic Formic Anhydride (AFA) | ZnO / Formic Acid | Ethyl Formate |

| Reaction Time | Fast (2 h) | Fast (1 h) | Slow (12 h) |

| Temperature | |||

| Yield | High (95%) | High (90%) | Moderate (85%) |

| Atom Economy | Poor (Acetic acid waste) | Excellent (Water waste) | Good (Ethanol waste) |

| Scalability | Medium (Exotherm risk) | High | High |

| Safety Profile | Low (CO gas, Corrosive) | High (Benign) | Medium (Flammable) |

Workflow Visualization

Diagram 2: Decision Logic for Reagent Selection

Caption: Decision tree for selecting the optimal N-formylation protocol based on lab constraints.

Troubleshooting & QC

-

Issue: Low Conversion.

-

Cause: In AFA method, moisture in the solvent can hydrolyze the anhydride.

-

Fix: Use anhydrous DCM and dry glassware.

-

-

Issue: Solidification.

-

Observation: The product, N-formyl-1-phenylpiperazine, has a melting point of ~60-65°C.

-

Handling: If the product oils out during workup, scratch the flask with a glass rod or seed with a crystal to induce precipitation.

-

-

Issue: Ring Formylation.

-

Cause: Reaction temperature >80°C in the presence of strong acid.

-

Fix: Strictly adhere to the temperature limits defined in the protocols (

for ZnO,

-

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.[1] Retrieved from

-

Organic Chemistry Portal. (n.d.). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from

-

Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition.[3][6] Retrieved from [3]

-

TCI Chemicals. (n.d.). Powerful N-Formylating Reagents.[1][2][7] Retrieved from

-

MDPI. (2024). N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jetir.org [jetir.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Catalytic application of green-synthesized ZnO nanoparticles in the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones and evaluation of their anti-cancer properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. b.aun.edu.eg [b.aun.edu.eg]

- 6. researchgate.net [researchgate.net]

- 7. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

Application Note: Advanced Reductive Amination Protocols Involving 4-Phenylpiperazine-1-carbaldehyde

Introduction & Strategic Context

4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8)[1] is a highly versatile building block widely utilized in the synthesis of CNS-active therapeutics and complex piperazine scaffolds. Traditionally, reductive amination relies on highly electrophilic aldehydes or ketones. However, modern transition-metal catalysis has unlocked the ability to use the formyl group of formamides as an electrophilic carbon surrogate[2].

This application note details field-proven protocols for the direct reductive amination of 4-phenylpiperazine-1-carbaldehyde with primary amines. By utilizing silane-mediated reduction under Iridium catalysis, researchers can construct complex, methylene-bridged diamines (1-(aminomethyl)-4-phenylpiperazine derivatives) in a highly atom-economical manner[3].

Causality & Mechanistic Insights (E-E-A-T)

The Thermodynamic Challenge of Formamides

Unlike standard aldehydes, the carbonyl carbon of 4-phenylpiperazine-1-carbaldehyde is resonance-stabilized by the adjacent piperazine nitrogen. This delocalization drastically reduces its electrophilicity, rendering conventional reductive amination reagents (e.g.,

The Silane-Iridium Dual Activation Strategy

To overcome this thermodynamic barrier, our protocol employs a dual-activation strategy using phenylsilane (

-

Silylation (Breaking Resonance): The Ir-activated silane acts as a potent Lewis acid, silylating the carbonyl oxygen. This disrupts the amide resonance, generating a highly electrophilic silyloxy hemiaminal intermediate[5].

-

Nucleophilic Attack: The incoming primary amine readily attacks this intermediate, expelling a siloxane byproduct and forming a transient iminium ion[6].

-

Irreversible Hydride Transfer: A subsequent Ir-mediated hydride transfer from the remaining silane irreversibly reduces the iminium to the target substituted diamine[3].

Mandatory Visualization: Mechanistic Pathway

Caption: Ir-catalyzed reductive amination pathway of 4-phenylpiperazine-1-carbaldehyde with primary amines.

Data Presentation: Optimization of Reducing Agents

To validate the necessity of the Ir/Silane system, the following quantitative data summarizes the chemoselectivity and yield across various reducing environments when attempting to couple 4-phenylpiperazine-1-carbaldehyde with benzylamine.

| Reducing System | Catalyst | Temp (°C) | Chemoselectivity (Diamine vs. Methylamine) | Yield (%) |

| None | 25 | N/A (No Reaction) | 0 | |

| None | 65 | Methylamine favored (Over-reduction) | 15 | |

| 80 | Diamine favored | 72 | ||

| 60 | Diamine favored (Optimal) | 88 |

Data synthesized from established silane-mediated formamide reduction benchmarks[3][6].

Experimental Protocols: Self-Validating Systems

Protocol A: Iridium-Catalyzed Direct Reductive Amination

Objective: Synthesis of 1-((benzylamino)methyl)-4-phenylpiperazine.

Materials:

-

4-Phenylpiperazine-1-carbaldehyde (1.0 eq, 1.0 mmol)

-

Benzylamine (1.2 eq, 1.2 mmol)

-

Phenylsilane (

) (2.5 eq, 2.5 mmol) - (1.0 mol%)

-

Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask purged with

, dissolve -

Substrate Equilibration: Add 4-phenylpiperazine-1-carbaldehyde and benzylamine to the flask. Stir at room temperature for 10 minutes.

-

Silane Addition (Critical Step): Add

dropwise over 5 minutes. Causality: The initial silylation is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the competing direct reduction of the formamide into 1-methyl-4-phenylpiperazine. -

Reaction & IPC Monitoring: Heat the mixture to 60 °C for 4–6 hours.

-

Self-Validating System: Monitor the reaction via LC-MS. The disappearance of the starting material peak (

191) and the emergence of the product mass indicates successful iminium trapping and reduction.

-

-

Quenching & Workup: Cool the reaction to 0 °C. Carefully quench by dropwise addition of 1M NaOH (2.0 mL) to hydrolyze residual siloxanes. Extract the aqueous layer with EtOAc (

mL), dry over

Protocol B: Deoxygenative Reductive Methylation (Control Pathway)

Objective: Conversion of 4-phenylpiperazine-1-carbaldehyde to 1-methyl-4-phenylpiperazine via Leuckart-Wallach conditions[7].

Step-by-Step Methodology:

-

Reaction Setup: Combine 4-phenylpiperazine-1-carbaldehyde (1.0 eq) with an excess of formic acid (5.0 eq) and ammonium formate (2.0 eq) in a sealed pressure tube.

-

Thermal Reduction: Heat the mixture to 120 °C for 12 hours. Causality: At elevated temperatures, formic acid acts as a hydride donor, releasing

and driving the complete deoxygenation of the formyl group to a methyl group[7]. -

Workup: Cool to room temperature, basify with 2M NaOH to pH 10, and extract with dichloromethane. This serves as an excellent baseline control to verify the integrity of the starting formamide.

References

-

51420-33-8 | 4-Phenylpiperazine-1-carbaldehyde - BLDpharm Source: bldpharm.com URL:[1]

-

Iridium-Catalyzed Leuckart-Type Reductive Amination of Carbonyls Source: thieme-connect.com URL:[7]

-

Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones Source: kaust.edu.sa URL:[4]

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia Source: rsc.org URL:[6]

-

Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination... Source: nih.gov URL:[5]

-

Amine synthesis by reductive amination (reductive alkylation) Source: organic-chemistry.org URL:[3]

-

Reductive functionalization of CO2 with amines: An entry to formamide... Source: researchgate.net URL:[2]

Sources

- 1. 51420-33-8|4-Phenylpiperazine-1-carbaldehyde|BLDPharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. DSpace [repository.kaust.edu.sa]

- 5. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TiF 4 -mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05888G [pubs.rsc.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

General procedure for preparing 1-formyl-4-phenylpiperazine

Application Note: Scalable Preparation of 1-Formyl-4-phenylpiperazine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Introduction & Scientific Context

1-Phenylpiperazine is a privileged scaffold in medicinal chemistry, heavily utilized as a precursor for serotonin receptor modulators, neuropharmacological probes, and agricultural acaricides[1][2]. The N-formylation of 1-phenylpiperazine to yield 1-formyl-4-phenylpiperazine (also known as 4-phenylpiperazine-1-carbaldehyde) is a fundamental transformation. The formyl group acts either as a robust, traceless protecting group for the secondary amine during complex multi-step syntheses or as an essential structural pharmacophore in final active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Experimental Design

While various formylating methodologies exist—including the use of acetic formic anhydride, chloral, or advanced CO₂/silane catalytic systems[3]—many of these approaches require moisture-sensitive reagents, expensive catalysts, or high-pressure reactors. For robust, day-to-day laboratory and pilot-scale synthesis, the direct condensation of 1-phenylpiperazine with aqueous 85% formic acid remains the most practical and atom-economical approach[4][5].

Causality in Experimental Design: The reaction between a secondary amine and a carboxylic acid is a dynamic equilibrium. To drive the formation of the formamide to completion, the byproduct (water) must be continuously removed from the system. By selecting toluene as the reaction solvent and employing a Dean-Stark apparatus, we exploit the toluene-water azeotrope (boiling at ~85 °C) to physically distill water out of the reaction mixture[4][5].

Furthermore, utilizing 85% aqueous formic acid instead of 98% anhydrous formic acid is a deliberate, experience-driven choice: the 85% variant is significantly safer, less prone to dangerous decomposition into carbon monoxide upon storage, and the excess water is effortlessly cleared by the azeotropic distillation process[4].

Process Visualization

Workflow for the azeotropic N-formylation of 1-phenylpiperazine using formic acid.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between solvent selection, water removal efficiency, and overall yield, validating the choice of toluene for this protocol[4].

| Solvent System | Formic Acid (Equiv) | Temp (°C) | Water Removal Method | Reaction Time (h) | Isolated Yield (%) |

| None (Neat) | 5.0 | 100 | Open Air / Reflux | 12 | < 40% |

| Benzene | 1.2 | 80 | Dean-Stark Trap | 8 | ~40% |

| Toluene | 1.2 | 110 | Dean-Stark Trap | 4 - 6 | > 95% |

| Xylene | 1.2 | 140 | Dean-Stark Trap | 3 - 4 | > 95% |

Note: Toluene is selected as the optimal solvent due to its superior balance of azeotropic efficiency, favorable boiling point, and lower toxicity profile compared to benzene.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure the operator can verify success at each critical stage.

Materials & Setup

-

1-Phenylpiperazine: 16.2 g (100 mmol, 1.0 equiv)

-

Formic Acid (85% w/w aqueous): 6.5 g (120 mmol, 1.2 equiv)

-

Toluene: 100 mL

-

Apparatus: 250 mL round-bottom flask, magnetic stir bar, Dean-Stark trap, reflux condenser, heating mantle.

Reaction Execution

-

Charge the Reactor: Add 1-phenylpiperazine (16.2 g) and toluene (100 mL) to the 250 mL round-bottom flask. Rationale: Toluene serves a dual purpose as both the reaction medium and the azeotropic entrainer[5].

-

Reagent Addition: Slowly add the 85% aqueous formic acid (6.5 g) to the stirring solution at room temperature. Observation: A mild exothermic reaction will occur immediately due to the formation of the intermediate piperazinium formate salt.

-

Azeotropic Distillation: Securely attach the Dean-Stark trap and reflux condenser. Heat the mixture to a vigorous reflux (mantle set to approx. 115–120 °C to maintain a solvent temperature of 110 °C).

-

Monitor Water Collection (Self-Validation): As the condensation proceeds, water will co-distill with toluene, condense, and phase-separate in the Dean-Stark trap. For a 100 mmol scale using 85% formic acid, expect to collect approximately 2.8 mL of water (1.8 mL generated from the condensation + ~1.0 mL introduced from the aqueous acid). Once the water volume stabilizes and stops accumulating (typically 4–6 hours), the equilibrium has been fully shifted.

-

TLC Verification: Confirm reaction completion via Thin Layer Chromatography (Silica gel, Hexane/Ethyl Acetate 1:1). The highly polar secondary amine starting material (lower Rf) should disappear completely, replaced by a faster-eluting, UV-active formamide product spot.

Workup & Isolation

-

Cooling: Remove the heat source and allow the reaction mixture to cool to ambient temperature.

-

Neutralization: Transfer the toluene solution to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 × 50 mL). Rationale: This critical step neutralizes and extracts any unreacted formic acid into the aqueous phase, preventing acid-catalyzed degradation or side reactions during solvent evaporation.

-

Drying: Wash the organic layer with brine (50 mL) to remove residual moisture, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.

-

Concentration: Remove the toluene under reduced pressure using a rotary evaporator (40 °C water bath).

-

Final Isolation: The resulting residue is high-purity 1-formyl-4-phenylpiperazine, which typically presents as a viscous oil that solidifies into an off-white crystalline solid upon standing. If ultra-high purity is required, recrystallize from a minimal amount of hexane/ethyl acetate.

Analytical Validation

To guarantee scientific integrity, the synthesized 1-formyl-4-phenylpiperazine must be spectroscopically validated against the following parameters:

-

¹H NMR (300 MHz, CDCl₃): The diagnostic formyl proton (–CHO) must appear as a distinct singlet at approximately δ 8.02 - 8.13 ppm. The piperazine ring protons will present as multiplets between δ 3.20 - 3.70 ppm, and the aromatic phenyl protons will appear around δ 6.90 - 7.35 ppm[1][3].

-

IR Spectroscopy: A strong, sharp carbonyl (C=O) stretching frequency should be observed around 1650 - 1670 cm⁻¹, which is highly characteristic of tertiary formamides.

-

Mass Spectrometry (ESI-MS): Confirm the molecular weight with an expected [M+H]⁺ peak at m/z 191.1.

References

*[3] Title: Tuneable Reduction of CO2 – Organocatalyzed Selective Formylation and Methylation of Amines. Source: The Royal Society of Chemistry (rsc.org). URL: 3 *[4] Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Source: SciSpace. URL: 4 *[5] Title: Preparation of N-formyl morpholine, N-formyl piperazine and their homologues (CN1113876C). Source: Google Patents. URL: 5 *[1] Title: Synthesis and acaricidal activity of phenylpiperazine derivatives. Source: ResearchGate. URL: 1 *[2] Title: 1-Phenylpiperazine - Solubility of Things. Source: solubilityofthings.com. URL: 2

Sources

Application Note: Strategic Utilization of 4-Phenylpiperazine-1-carbaldehyde in Atypical Antipsychotic Synthesis

Executive Summary & Pharmacophore Rationale

Arylpiperazines constitute a "privileged scaffold" in neuropharmacology, serving as the core structural motif for numerous atypical antipsychotics (e.g., aripiprazole, cariprazine, trazodone). These molecules achieve their therapeutic efficacy through complex polypharmacology, primarily acting as D₂/D₃ receptor partial agonists and 5-HT₁A/5-HT₂A receptor modulators[1]. Within the synthetic pipeline of these active pharmaceutical ingredients (APIs), 4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8) emerges as a highly versatile, bifunctional intermediate.

Mechanistic Causality in Synthetic Design

As a Senior Application Scientist, it is critical to emphasize that the selection of intermediates must solve specific synthetic bottlenecks. The N-formylation of 1-phenylpiperazine to yield 4-phenylpiperazine-1-carbaldehyde serves two orthogonal strategic purposes in drug design:

-

Chemoselective Protection: The secondary amine of the piperazine ring is highly nucleophilic and susceptible to unwanted oxidation or polyalkylation during the functionalization of the phenyl ring. The formyl group provides robust, sterically unobtrusive protection. It withstands harsh electrophilic aromatic substitution conditions (e.g., halogenation, nitration) and can be cleanly cleaved via acidic hydrolysis[2].

-

Direct Precursor to N-Methyl Pharmacophores: Modulating the lipophilicity (LogP) of a CNS drug is critical for blood-brain barrier (BBB) penetration. The N-formyl group can be quantitatively reduced to an N-methyl group using strong hydride donors. This bypasses the need for toxic reductive amination reagents (like sodium cyanoborohydride) typically used with formaldehyde[3].

Divergent Synthetic Workflows

The following diagram illustrates the divergent pathways utilizing this intermediate to yield different classes of neuroactive compounds.

Figure 1: Divergent synthetic workflows utilizing 4-phenylpiperazine-1-carbaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where each step contains built-in analytical checkpoints.

Protocol A: Green N-Formylation of 1-Phenylpiperazine (Ultrasound-Promoted)

-

Causality: Traditional formylation utilizes acetic anhydride/formic acid mixtures, generating exothermic waste and requiring complex workups. We employ a solvent-free, catalyst-free ultrasonic method. Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, driving the N-formylation to completion in minutes while adhering to green chemistry principles[4].

-

Reagent Mixing: In a 50 mL glass reactor, combine 1-phenylpiperazine (10 mmol) with an equimolar amount of 85% aqueous formic acid (10 mmol).

-

Ultrasonic Irradiation: Submerge the reactor in an ultrasonic bath (e.g., 40 kHz, 250 W) at room temperature. Irradiate for 15–30 minutes.

-

Self-Validation (In-Process): Monitor via TLC (n-hexane/EtOAc 7:3). The highly polar secondary amine spot will disappear, replaced by a higher

spot corresponding to the formamide. -

Workup: Because the reaction is stoichiometric and solvent-free, no complex extraction is needed. Lyophilize or dry under high vacuum to remove trace water.

-

Self-Validation (Product): Yield should be >92%. FTIR will confirm success via the disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of a strong formyl C=O stretch at 1654 cm⁻¹[4],[2].

Protocol B: Reductive Amination to 1-Methyl-4-phenylpiperazine

-

Causality: To generate the N-methyl pharmacophore, Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is selected. The hydride completely reduces the formyl carbonyl to a methylene group. This is mechanistically superior to Eschweiler-Clarke methylation, which can cause unwanted side reactions on electron-rich phenyl rings[3].

-

Preparation: Suspend LiAlH₄ (15 mmol) in 20 mL anhydrous THF under an inert Argon atmosphere at 0 °C.

-

Addition: Dissolve 4-phenylpiperazine-1-carbaldehyde (10 mmol) in 10 mL anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

-

Reflux: Heat the mixture to reflux (66 °C) for 4 hours.

-

Quenching (Fieser Method): Cool to 0 °C. Carefully add 0.6 mL water, 0.6 mL 15% NaOH, and 1.8 mL water sequentially. This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid.

-

Self-Validation (Product): ¹H-NMR (CDCl₃) will show a distinct, sharp singlet at δ 2.3–2.4 ppm integrating to 3 protons (N-CH₃), while the formyl proton signal at δ 8.55 ppm will be completely absent[2].

Protocol C: Chemoselective Deformylation (Deprotection)

-

Causality: Following electrophilic aromatic substitution on the phenyl ring, the formyl group must be cleaved to free the secondary amine for final API coupling (e.g., attaching a butyl-benzisoxazole tail). Acidic hydrolysis is chosen over basic hydrolysis to prevent nucleophilic aromatic substitution (S_NAr) if the phenyl ring has been halogenated.

-

Hydrolysis: Dissolve the functionalized formylpiperazine (10 mmol) in 20 mL of 2M ethanolic HCl.

-

Heating: Reflux for 2-3 hours. The formyl group is expelled as ethyl formate (which boils off) or carbon monoxide.

-

Workup: Concentrate under reduced pressure, basify with saturated NaHCO₃ to pH 9, and extract with dichloromethane (3 x 20 mL).

-

Self-Validation (Product): Mass spectrometry (ESI-MS) will confirm a mass shift of -28 Da (loss of the carbonyl group).

Quantitative Data Summaries

To facilitate rapid analytical tracking during the synthesis of antipsychotic precursors, the following benchmark data is summarized:

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key FTIR Markers (cm⁻¹) | Key ¹H-NMR Markers (CDCl₃, ppm) |

| 1-Phenylpiperazine | 162.23 | 18–20 (Liquid) | 3300 (N-H stretch) | δ 1.70 (br s, 1H, N-H) |

| 4-Phenylpiperazine-1-carbaldehyde | 190.24 | 82–84 (Solid) | 1654 (C=O stretch) | δ 8.55 (s, 1H, CHO); δ 10.35 (s, 1H) |

| 1-Methyl-4-phenylpiperazine | 176.26 | Liquid | 2800 (C-H methyl) | δ 2.35 (s, 3H, N-CH₃) |

References

-

An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Comptes Rendus Chimie. URL: 4

-

A Synthetic Overview of New Molecules with 5-HT1A Binding Affinities. Current Medicinal Chemistry. URL: 3

-

Two new phenylpiperazines with atypical antipsychotic potential. ResearchGate. URL:1

-

Catalyst-free Organic Reactions with Ultrasound Irradiation. RSC Books. URL: 2

Sources

Scalable Production of 4-Phenylpiperazine-1-carbaldehyde: A Detailed Guide for Researchers and Drug Development Professionals

Introduction

4-Phenylpiperazine-1-carbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural motif is present in molecules targeting various receptors and enzymes, highlighting its importance in drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the pharmaceutical industry. This document provides a comprehensive guide to the scalable production of 4-Phenylpiperazine-1-carbaldehyde, detailing robust synthetic protocols, explaining the rationale behind procedural choices, and offering insights into process optimization and quality control.

Retrosynthetic Analysis

The synthesis of 4-Phenylpiperazine-1-carbaldehyde originates from readily available starting materials. The primary disconnection is at the formyl group, leading back to the key precursor, 1-phenylpiperazine. This precursor can be synthesized from aniline and a suitable C2-building block.